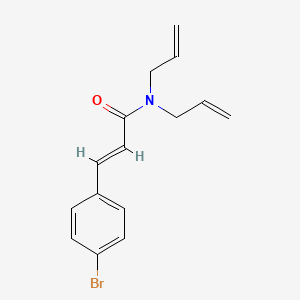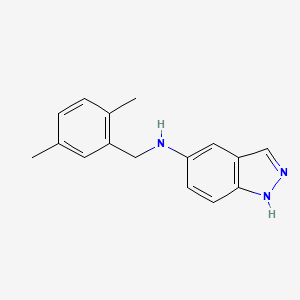
N-(2,5-dimethylbenzyl)-1H-indazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylbenzyl)-1H-indazol-5-amine, commonly known as DMIA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMIA belongs to the class of indazole compounds, which have been shown to exhibit various biological activities, including anti-inflammatory, antitumor and antimicrobial effects.
Mécanisme D'action
DMIA exerts its biological effects through the modulation of various signaling pathways. It has been shown to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammation. DMIA also induces apoptosis in cancer cells by activating the caspase cascade. Furthermore, DMIA has been found to inhibit the activity of bacterial enzymes, leading to the disruption of bacterial cell walls.
Biochemical and Physiological Effects:
DMIA has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, in animal models of inflammation. Additionally, DMIA has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, DMIA has been found to inhibit the growth of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
DMIA offers several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, DMIA exhibits potent biological activity at low concentrations, making it a cost-effective option for experiments. However, DMIA also has some limitations. It is highly insoluble in water, which can make it difficult to use in aqueous solutions. Furthermore, DMIA has not been extensively studied for its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
DMIA has shown promising potential for its therapeutic applications, and future research should focus on exploring its efficacy in various diseases. Additionally, further studies are needed to elucidate its mechanism of action and potential toxicity. Furthermore, the development of more efficient synthesis methods and improved solubility could expand the use of DMIA in lab experiments. Overall, DMIA represents a promising avenue for the development of novel therapeutic agents.
Méthodes De Synthèse
DMIA can be synthesized through a multi-step procedure that involves the reaction of 2,5-dimethylbenzylamine with 2-chloro-1H-indazole in the presence of a base, followed by reduction of the resulting intermediate. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
DMIA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, DMIA has been found to have antitumor activity by inducing apoptosis in cancer cells. Furthermore, DMIA has been shown to possess antimicrobial activity against several bacterial strains.
Propriétés
IUPAC Name |
N-[(2,5-dimethylphenyl)methyl]-1H-indazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-11-3-4-12(2)13(7-11)9-17-15-5-6-16-14(8-15)10-18-19-16/h3-8,10,17H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKWFKKNKDNWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5456382 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

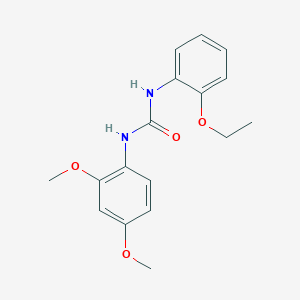
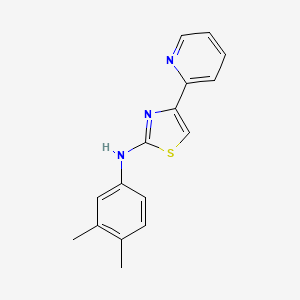

![2-(3,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5784623.png)
![N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5784637.png)

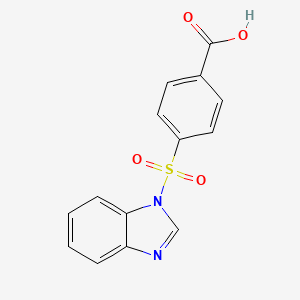
![3-methyl-6-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5784662.png)
![4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5784678.png)
![N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5784680.png)
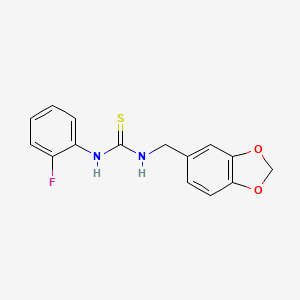
![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5784695.png)
